
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO It is a nitrile derivative characterized by the presence of a trifluoromethoxy group and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 4-methyl-2-(trifluoromethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Aplicaciones Científicas De Investigación
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(trifluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylacetonitrile: Similar structure but lacks the methyl group.
2-Methyl-4-(trifluoromethoxy)phenylacetonitrile: Similar structure but with different substitution patterns.
Uniqueness
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile is unique due to the specific positioning of the methyl and trifluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H8F3NO |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
2-[4-methyl-2-(trifluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3NO/c1-7-2-3-8(4-5-14)9(6-7)15-10(11,12)13/h2-3,6H,4H2,1H3 |
Clave InChI |
UQGIEASMXXCFHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC#N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
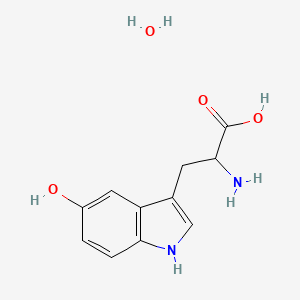
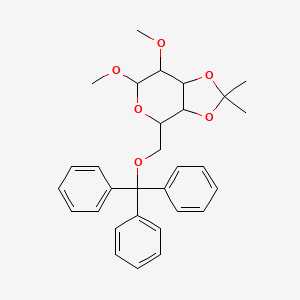
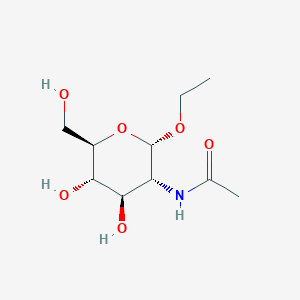
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
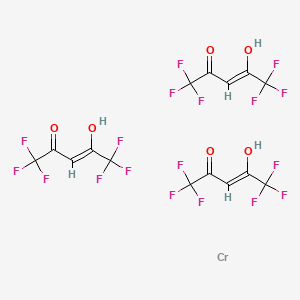


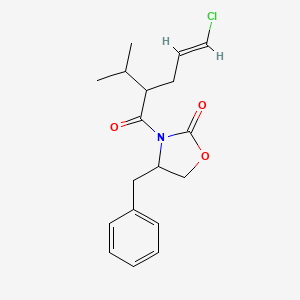
![2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B12325387.png)



